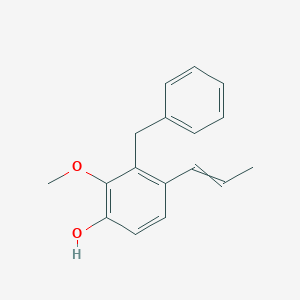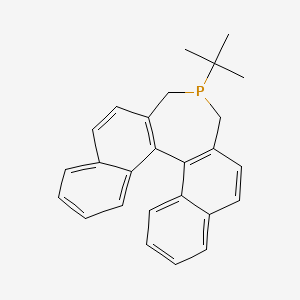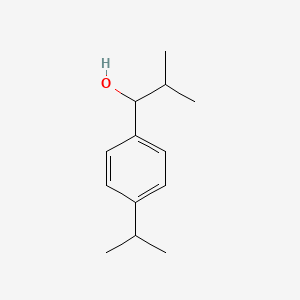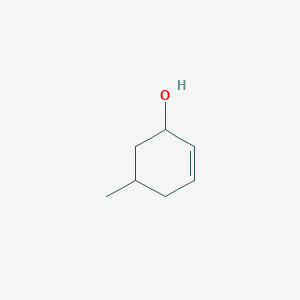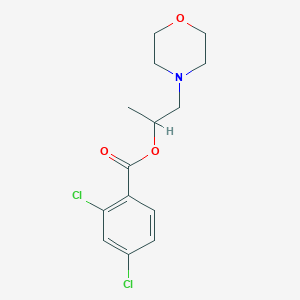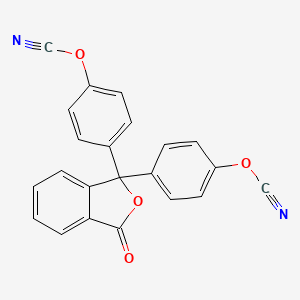
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is an organic compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring two cyanate groups attached to phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone typically involves the reaction of 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The cyanate groups can be oxidized to form isocyanates.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of isocyanates.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone involves its interaction with molecular targets through its cyanate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s effects are mediated through pathways involving these molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone
- 3,3-bis(4-aminophenyl)-1(3H)-isobenzofuranone
- 3,3-bis(4-methoxyphenyl)-1(3H)-isobenzofuranone
Uniqueness
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is unique due to its cyanate groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of these groups allows for specific interactions and modifications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
32728-31-7 |
|---|---|
Molekularformel |
C22H12N2O4 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
[4-[1-(4-cyanatophenyl)-3-oxo-2-benzofuran-1-yl]phenyl] cyanate |
InChI |
InChI=1S/C22H12N2O4/c23-13-26-17-9-5-15(6-10-17)22(16-7-11-18(12-8-16)27-14-24)20-4-2-1-3-19(20)21(25)28-22/h1-12H |
InChI-Schlüssel |
CUVGYGLIVYYKLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC#N)C4=CC=C(C=C4)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
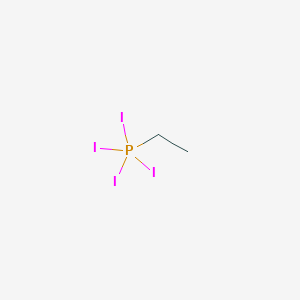
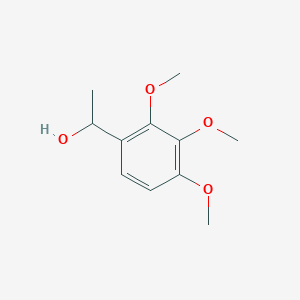
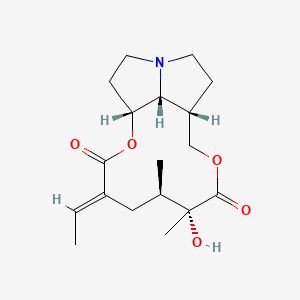
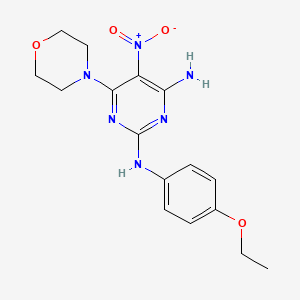

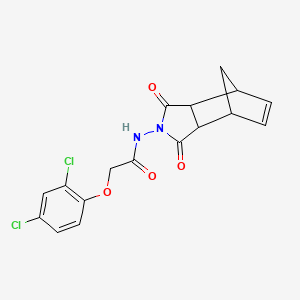
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
